molecular formula C7H7Cl2N B6283723 2-chloro-5-(chloromethyl)-4-methylpyridine CAS No. 1211532-12-5

2-chloro-5-(chloromethyl)-4-methylpyridine

Cat. No.: B6283723
CAS No.: 1211532-12-5
M. Wt: 176
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(chloromethyl)-4-methylpyridine is an organic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted with chlorine atoms at the 2 and 5 positions, a chloromethyl group at the 5 position, and a methyl group at the 4 position. This compound is of significant interest due to its applications in various fields, including pharmaceuticals and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(chloromethyl)-4-methylpyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and diisopropyl azodicarboxylate as a catalyst. The reaction is carried out in an airlift circulating reactor, where nitrogen is introduced to create an internal recycle flow. Chlorine gas is then introduced, and the reaction is monitored using gas-phase chromatography .

Industrial Production Methods

Industrial production of this compound often employs similar methods but on a larger scale. The use of airlift circulating reactors allows for efficient mixing and chlorination, resulting in higher yields and reduced chlorine consumption. This method also minimizes energy consumption and improves the overall efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(chloromethyl)-4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of methyl-substituted pyridines.

Scientific Research Applications

2-Chloro-5-(chloromethyl)-4-methylpyridine is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-(chloromethyl)-4-methylpyridine primarily involves its role as an intermediate in the synthesis of bioactive compounds. For example, in the synthesis of neonicotinoid insecticides, the compound targets insect nicotinic acetylcholine receptors, leading to the disruption of neural transmission and ultimately causing the death of the insect .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(chloromethyl)pyridine: Lacks the methyl group at the 4 position.

    2-Chloro-5-(methyl)pyridine: Lacks the chloromethyl group at the 5 position.

    2-Chloro-4-methylpyridine: Lacks the chloromethyl group at the 5 position.

Uniqueness

2-Chloro-5-(chloromethyl)-4-methylpyridine is unique due to the presence of both the chloromethyl and methyl groups, which confer specific reactivity and make it a valuable intermediate in the synthesis of various bioactive compounds. Its structure allows for selective reactions that are not possible with other similar compounds, making it a versatile and important chemical in research and industry .

Properties

CAS No.

1211532-12-5

Molecular Formula

C7H7Cl2N

Molecular Weight

176

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.